![molecular formula C8H5Cl2F3O B2391144 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol CAS No. 1824048-31-8](/img/structure/B2391144.png)
3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol is a chemical compound with the CAS Number: 1824048-31-8 . It has a molecular weight of 245.03 . The IUPAC name for this compound is (3,4-dichloro-5-(trifluoromethyl)phenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl2F3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol has been used in a wide range of scientific research applications. It has been used as a substrate in various biochemical and physiological studies, such as in the study of enzyme kinetics and in the study of protein-ligand interactions. It has also been used as a reagent in various types of synthesis, such as the synthesis of heterocyclic compounds and the synthesis of polymers. Additionally, this compound has been used as a reagent in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
It’s known that similar compounds with trifluoromethyl groups have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The trifluoromethyl group in similar compounds has been associated with improved metabolic stability and increased lipophilicity, which can enhance bioavailability .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Advantages and Limitations for Lab Experiments
The use of 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol in lab experiments has a number of advantages. It is a low-cost compound and is relatively easy to synthesize. Additionally, it has a low toxicity and is highly stable. However, there are also some limitations to using this compound in lab experiments. It is not very soluble in water, which can limit its use in certain types of experiments. Additionally, it can be difficult to purify and it is not very soluble in organic solvents.
Future Directions
There are a number of potential future directions for 3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol. One potential future direction is the development of new synthesis methods for the compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new applications for the compound. Additionally, further research into the mechanisms of action of this compound could lead to the development of new inhibitors and activators of various biochemical pathways. Lastly, further research into the advantages and limitations of this compound could lead to the development of new methods for using the compound in lab experiments.
Synthesis Methods
3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol can be synthesized by a reaction between trifluoromethylbenzyl chloride and potassium hydroxide. This reaction is carried out in an aqueous solution of potassium hydroxide at a temperature of approximately 80°C. The reaction yields a white solid, which is then purified by recrystallization. The purity of the compound can be further improved by using a column chromatography technique.
properties
IUPAC Name |
[3,4-dichloro-5-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFSOBHRIJCAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.